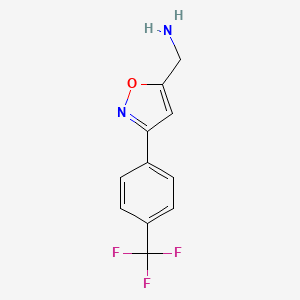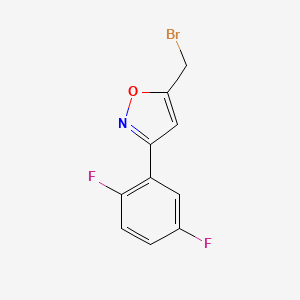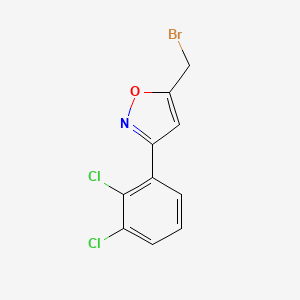
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an aminomethyl group and a trifluoromethylphenyl group. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Métodos De Preparación
The synthesis of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Análisis De Reacciones Químicas
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitriles, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar compounds to 5-Aminomethyl-3-(4-trifluoromethylphenyl) isoxazole include other isoxazole derivatives such as:
3,5-Dimethylisoxazole: Known for its use in pharmaceuticals as an anti-inflammatory agent.
4-Phenylisoxazole: Studied for its potential anticancer properties.
5-Methylisoxazole: Used in the synthesis of various bioactive molecules.
Compared to these compounds, this compound is unique due to its trifluoromethylphenyl substitution, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-15)17-16-10/h1-5H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLNZGDBYVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B7895364.png)







![[3-(4-Bromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895416.png)
![[3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B7895424.png)
![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895445.png)
